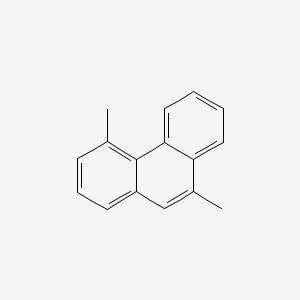

4,9-Dimethylphenanthrene

Description

Structure

3D Structure

Properties

IUPAC Name |

4,9-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-6-5-7-13-10-12(2)14-8-3-4-9-15(14)16(11)13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEVTIBHCBCQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216505 | |

| Record name | Phenanthrene, 4,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66291-34-7 | |

| Record name | Phenanthrene, 4,9-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066291347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 4,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of 4,9 Dimethylphenanthrene

Methodologies for Regioselective Synthesis of Dimethylphenanthrenes

Achieving regioselectivity in the synthesis of dimethylphenanthrenes is a significant chemical challenge. Various synthetic strategies have been developed to control the position of the methyl groups on the phenanthrene (B1679779) backbone, with palladium-catalyzed reactions being a prominent and effective approach.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the regioselective synthesis of phenanthrene derivatives. researchgate.net These methods offer high efficiency and functional group tolerance. One notable strategy involves a one-pot, three-component domino reaction utilizing an aryl iodide, 2-bromophenylboronic acid, and norbornadiene, catalyzed by palladium. researchgate.netresearchgate.net In this reaction, norbornadiene serves a dual role as an activator of the ortho-C-H bond and as a source of ethylene (B1197577) through a retro-Diels-Alder reaction. researchgate.netresearchgate.net

Another versatile palladium-catalyzed approach is the Suzuki-Miyaura cross-coupling reaction. This method has been successfully employed in the gram-scale synthesis of various dimethylphenanthrenes by coupling N,N-diethylbenzamides with appropriate boronic acids, followed by further metalation and cyclization steps. tandfonline.comresearchgate.net The regioselectivity is dictated by a directed ortho metalation (DoM) strategy. tandfonline.comresearchgate.netcdnsciencepub.com

Additionally, palladium-catalyzed pericyclic reactions have been developed for the synthesis of phenanthrenes and their alkylated derivatives. researchgate.net These reactions, along with palladium-catalyzed aryne annulation, provide alternative pathways to construct the phenanthrene core with specific substitution patterns. cdnsciencepub.com

A scalable method for synthesizing phenanthrene derivatives involves the use of Pd(OAc)₂ and silver trifluoroacetate (B77799) (AgTFA) to couple 2-methylpropanal derivatives with aryl iodides. For instance, the reaction of 2-(3-Methoxyphenyl)-2-methylpropanal under these conditions yields 2-ethoxy-9,10-dimethylphenanthrene.

Table 1: Comparison of Palladium-Catalyzed Synthesis Methods

| Method | Key Features | Yield | Reference |

|---|---|---|---|

| Three-Component Domino Reaction | One-pot synthesis using aryl iodide, 2-bromophenylboronic acid, and norbornadiene. | Good | researchgate.netresearchgate.net |

| Suzuki-Miyaura Cross-Coupling | Utilizes directed ortho metalation for regioselectivity. | Not specified | tandfonline.comresearchgate.net |

| Pd(OAc)₂/AgTFA Coupling | Scalable method coupling 2-methylpropanal derivatives with aryl iodides. | 67% for a specific derivative | |

| Pericyclic Reactions | Useful for mono- and dialkyl phenanthrene derivatives. | Moderate to good | researchgate.net |

The design of appropriate precursors is critical for the successful regioselective synthesis of 4,9-dimethylphenanthrene. In palladium-catalyzed reactions, ortho-substituted aryl boronates have been introduced as effective aryne precursors. acs.org These are typically synthesized in a two-step process from readily available haloarene starting materials. acs.org For example, 2-bromo-phenylboronic esters can be generated and subsequently used in palladium-catalyzed trimerization reactions to form triphenylene (B110318) compounds, demonstrating the utility of such precursors in building complex aromatic systems. acs.org

The reaction pathways often involve several key steps. In the context of the Suzuki-Miyaura coupling, the process begins with the directed ortho metalation of an N,N-diethylbenzamide, which directs the subsequent coupling with a boronic acid. tandfonline.comresearchgate.net This is followed by a directed remote metalation (DreM) to facilitate the formation of 9-phenanthrols, which are then converted to the final phenanthrene products. tandfonline.comresearchgate.net

In the three-component domino reaction, the proposed mechanism involves a palladium-catalyzed sequence where norbornadiene facilitates a C-H activation event, followed by coupling and a retro-Diels-Alder reaction to release ethylene and form the phenanthrene ring system. researchgate.netresearchgate.net The choice of precursor and the specific reaction conditions, including the palladium catalyst and ligands, are crucial in guiding the reaction toward the desired dimethylphenanthrene isomer.

Strategies for Chemical Derivatization of this compound

Once synthesized, this compound can serve as a starting material for the preparation of a variety of derivatives. Chemical derivatization is a key strategy to modify the properties of the parent compound, often to enhance its analytical detection or to explore its reactivity. nih.govspectroscopyonline.com Common derivatization reactions for PAHs like this compound include oxidation, reduction, and substitution reactions.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can be used to oxidize this compound. This typically leads to the formation of quinones or carboxylic acids, depending on the reaction conditions. For example, oxidation can potentially yield this compound-9,10-dione.

Reduction: The aromatic system of this compound can be partially hydrogenated using reducing agents like lithium aluminum hydride or through catalytic hydrogenation with a palladium catalyst. This can lead to the formation of tetrahydrophenanthrene derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenanthrene ring. For instance, halogenation can be achieved using reagents like bromine in carbon tetrachloride.

Derivatization can also be employed to improve the analytical characteristics of the compound for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov By converting the analyte to a more volatile or more easily ionizable form, its detection and quantification can be significantly improved. nih.govspectroscopyonline.com

Scalability Considerations in Laboratory Synthesis

The scalability of a synthetic route is a crucial factor, particularly when larger quantities of a compound are required for further studies. While many elegant synthetic methods exist for preparing dimethylphenanthrenes, not all are readily scalable.

Methods that rely on expensive reagents, require cryogenic conditions, or involve multi-step purifications like high-performance liquid chromatography (HPLC) can be challenging to scale up. nih.gov For instance, while palladium-catalyzed methods are highly selective, the cost of the catalyst and the generation of heavy metal waste can be drawbacks for large-scale production.

In contrast, one-step acid-catalyzed cyclization reactions are often preferred for industrial-scale synthesis due to their high atom economy and the potential for recycling the acid catalysts. However, these methods may lack the regioselectivity of palladium-catalyzed routes.

For laboratory-scale synthesis where regioselectivity is paramount, the focus is often on optimizing reaction conditions to maximize yield and simplify purification. The development of novel reagents and purification techniques, such as the use of specific P(V) reagents that allow for purification by silica (B1680970) gel chromatography instead of HPLC, represents a significant advancement in improving the scalability of synthesizing complex molecules. nih.gov Careful consideration of precursor accessibility, reaction efficiency, and purification strategies is essential when planning the synthesis of this compound on a larger laboratory scale.

Advanced Analytical Methodologies for 4,9 Dimethylphenanthrene Detection and Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental in isolating 4,9-dimethylphenanthrene from complex matrices and separating it from its isomers. The choice of technique and column is critical for achieving the required resolution and sensitivity.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of PAHs, including this compound. restek.comnih.govshimadzu.comepa.govnih.gov This method offers high resolution and sensitivity, making it suitable for identifying and quantifying trace levels of the compound in various environmental and biological samples. nih.govepa.gov The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation patterns.

The selection of the GC column is paramount for the successful separation of PAH isomers. shimadzu.com Columns with different stationary phases are utilized to achieve the desired selectivity. For instance, a 5% phenylmethylsilicone column is commonly used, although it may not completely resolve all dimethylphenanthrene isomers, leading to co-elution. tandfonline.com More specialized columns, such as those with a 50% phenyl phase or liquid crystalline phases, can offer improved separation for challenging isomeric groups. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) provides even greater resolving power for complex mixtures containing numerous PAH isomers, including various dimethylphenanthrenes. wiley-vch.de

Table 1: Exemplary GC-MS Parameters for PAH Analysis

| Parameter | Condition | Reference |

| Column | Rtx-35 (30 m, 0.32 mm I.D., 0.25 µm df) | shimadzu.com |

| Inlet Mode | Splitless | shimadzu.com |

| Vaporizing Chamber Temp. | 300°C | shimadzu.com |

| Column Oven Temp. Program | 90°C (2 min) → 5°C/min to 320°C (12 min) | shimadzu.com |

| Carrier Gas | Helium | shimadzu.com |

| MS Measurement Mode | Scan (m/z 45-450) | shimadzu.com |

This table presents a general set of conditions; specific applications may require optimization.

Liquid chromatography (LC) serves as a powerful alternative and complementary technique to GC for the analysis of this compound. nih.govontosight.ai Reversed-phase high-performance liquid chromatography (HPLC) is frequently employed, often utilizing C18 columns. researchgate.net

Fluorescence detection (FLD) is particularly well-suited for PAH analysis because many of these compounds, including phenanthrene (B1679779) derivatives, are naturally fluorescent. epa.govuantwerpen.be This detection method provides high sensitivity and selectivity. nih.gov By selecting specific excitation and emission wavelengths, the detection of target PAHs can be enhanced while minimizing interference from non-fluorescent matrix components.

The coupling of LC with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become increasingly common for the analysis of PAHs and their metabolites. ontosight.airesearchgate.netresearchgate.net This combination provides both separation based on polarity and definitive identification and quantification based on mass. For instance, LC-MS/MS has been successfully used to identify hydroxylated metabolites of other dimethylphenanthrene isomers in biological samples. researchgate.net

Table 2: LC-FLD System for PAH Screening in Seafood

| Component | Specification | Reference |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) | |

| Detector | Fluorescence Detection (FLD) | |

| Stationary Phase | Polymeric C18 | |

| Elution | Gradient | |

| Run Time | 35 minutes |

This table outlines a typical setup for screening purposes.

The separation of the 25 possible dimethylphenanthrene (DMP) isomers is a significant analytical challenge due to their similar physical and chemical properties. tandfonline.comresearchgate.net The retention behavior of DMP isomers in reversed-phase liquid chromatography on a polymeric C18 column has been shown to correlate with their molecular shape, specifically the length-to-breadth ratios and distortion angles of the aromatic systems. researchgate.net

In gas chromatography, the choice of the stationary phase is critical for resolving isomeric PAHs. While standard 5% phenyl-substituted methylpolysiloxane columns are widely used, they often result in the co-elution of several DMP isomers. tandfonline.comtandfonline.com To overcome this, columns with different selectivities are employed. For example, a 50% phenyl-substituted methylpolysiloxane phase has demonstrated improved separation for isomers like chrysene (B1668918) and triphenylene (B110318). nih.gov Smectic liquid crystalline stationary phases are also utilized for their unique shape selectivity, which is particularly useful for separating isomers. lgcstandards.com Multidimensional chromatography techniques, which combine columns of different selectivities, offer a powerful approach to resolving complex mixtures of isomers. nih.gov

The challenge of co-elution is a critical consideration in method development. For example, it has been reported that 1,9- and this compound can co-elute under certain chromatographic conditions, necessitating careful selection of analytical columns and parameters to achieve their separation. wiley-vch.delgcstandards.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive structural elucidation and analysis of the vibrational properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of the methyl groups and the protons on the phenanthrene backbone. rsc.orgccspublishing.org.cn

Table 3: Representative NMR Spectrometer for Structural Analysis

| Parameter | Specification | Reference |

| Instrument | Bruker ASCEND (AVANCE III HD) | rsc.org |

| Frequency | 400 MHz for ¹H NMR | rsc.org |

| Solvent | CDCl₃ or DMSO-d₆ | rsc.org |

| Internal Standard | Tetramethylsilane (TMS) | rsc.org |

This table provides an example of a modern NMR instrument used for such analyses.

Raman spectroscopy is a valuable technique for investigating the vibrational modes of molecules, providing a "fingerprint" that is characteristic of a specific compound's structure. ekt.gr It has been applied to the study of PAHs to understand their molecular structure and properties. acs.org

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed in conjunction with experimental Raman and infrared spectroscopy to assign the observed vibrational frequencies to specific molecular motions. smolecule.com For instance, studies on 3,6-dimethylphenanthrene (B75243) have used DFT to predict its vibrational spectra, with calculated C-H stretching modes of the aromatic system aligning well with experimental data. smolecule.com The Raman spectrum of a molecule is complementary to its infrared spectrum, and together they provide a more complete picture of the molecule's vibrational behavior.

While a specific Raman spectrum for this compound is not widely published, the techniques applied to other dimethylphenanthrenes and related PAHs like fluorene (B118485) demonstrate the utility of Raman spectroscopy for the vibrational analysis of this class of compounds. ekt.grsmolecule.com

Quality Control and Reference Standard Utilization in Analysis

The accurate and reliable quantification of this compound in various environmental and industrial matrices is fundamentally dependent on rigorous quality control (QC) measures and the proper utilization of reference standards. Given that polycyclic aromatic hydrocarbons (PAHs) often occur at trace levels within complex sample matrices, a robust analytical quality assurance framework is essential to ensure data integrity, comparability, and validity. nih.gov This framework encompasses the entire analytical workflow, from sample handling to final data reporting.

Key to this process is the use of reference materials, which serve as a benchmark for method performance and instrument calibration. lgcstandards.com The analysis of PAHs, including methylated derivatives like this compound, relies on a multi-faceted approach to quality control that involves certified reference materials, analytical standards, and systematic procedural checks.

Certified Reference Materials (CRMs)

Certified Reference Materials are homogeneous and stable materials with one or more certified property values, produced by national metrology institutes or accredited producers. researchgate.net They are indispensable tools for method validation, proficiency testing, and establishing metrological traceability. For PAH analysis, CRMs are typically matrix-based, simulating real-world samples such as sediment, soil, dust, or water. nih.goveuropa.eu While a CRM specifically for this compound is not commonly available, laboratories rely on CRMs containing a suite of PAHs to validate their analytical methods. The analysis of these CRMs helps to demonstrate the method's accuracy and reliability for a class of compounds, which is then extrapolated to analytes like this compound. nih.gov

For instance, the National Institute of Standards and Technology (NIST) and the German Federal Institute for Materials Research and Testing (BAM) provide several relevant CRMs. bam.denist.govnist.gov The analysis of these materials using a new or existing method must yield results that are in good agreement with the certified values for the target PAHs. nih.gov

| Reference Material | Matrix Type | Purpose in PAH Analysis | Issuing Body (Example) |

|---|---|---|---|

| SRM 1649b | Urban Dust | Method validation for atmospheric particulate matter analysis. nih.gov | NIST |

| SRM 1941b | Marine Sediment | Method validation for organic contaminants in marine environments. nih.gov | NIST |

| ERM-CA100 | Whole Water (containing humic acids) | QA/QC for measuring PAHs in whole water samples as per the EU Water Framework Directive. europa.eu | JRC |

| BAM-B001 | Rubber/Toys | Monitoring PAH levels in consumer products. bam.de | BAM |

| SRM 2975 | Diesel Particulate Matter | Evaluating analytical methods for PAHs and nitro-PAHs in diesel exhaust and similar matrices. nist.gov | NIST |

Analytical Standards and Calibration

High-purity analytical standards are required for the definitive identification and quantification of this compound. These standards are typically solutions of the neat (pure) compound or a mixture of PAH isomers dissolved in a high-purity solvent. medchemexpress.comsigmaaldrich.com

The quantification of this compound is commonly performed using the internal standard method. csic.es This involves several key steps:

Calibration Curves: A series of calibration standards are prepared at different concentrations, each containing the analyte of interest (this compound) and a fixed amount of an internal standard. Calibration curves are generated by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. A linear fit with a high coefficient of determination (e.g., R² > 0.99) is typically required. csic.esresearchgate.net

Internal Standards: These are compounds not expected to be present in the samples but have similar chemical and physical properties to the target analyte. Isotopically labeled compounds, such as perdeuterated PAHs (e.g., phenanthrene-d10), are ideal as they co-elute and have nearly identical behavior during extraction and analysis but are distinguishable by mass spectrometry. csic.es They are added to samples, blanks, and calibration standards before any preparation steps.

Surrogate Standards: Similar to internal standards, surrogates are added to each sample before extraction to monitor the efficiency of the sample preparation process. The recovery of these standards is calculated for each sample and must fall within established acceptance limits (e.g., 41-119%) to ensure the validity of the results for that specific sample. copernicus.orgcopernicus.org

Procedural Quality Control

To monitor and control for potential errors throughout the analytical process, several types of blank and replicate samples are analyzed alongside the test samples.

| QC Parameter | Description | Acceptance Criteria (Examples) |

|---|---|---|

| Method Blank | An analyte-free matrix that is processed through all sample preparation and analysis steps exactly like a sample. | Concentrations of target analytes should be below the method detection limit (MDL) or limit of quantification (LOQ). csic.es |

| Surrogate Recovery | The percentage of a known amount of a surrogate standard recovered from a sample. | Typically within a range of 40-120%, depending on the method and matrix. copernicus.orgcopernicus.org |

| Linearity (R²) | A measure of how well a calibration curve fits a straight line. | R² > 0.99 or 0.995. csic.esresearchgate.net |

| Precision (RSD) | The relative standard deviation of replicate measurements, assessing method repeatability. | Intra- and inter-day precision RSD values are often required to be <15-20%. researchgate.net |

| Accuracy (Recovery) | The percentage of a known amount of analyte recovered from a spiked matrix sample. | Typically in the range of 80-120%. Recovery tests for some phenanthrene derivatives have shown accuracy values of 97.2 - 102.8%. researchgate.net |

Reactivity and Chemical Transformations of 4,9 Dimethylphenanthrene

Mechanistic Investigations of Aromatic Reactivity

The reactivity of 4,9-dimethylphenanthrene in electrophilic aromatic substitution is fundamentally controlled by the electronic and steric nature of the phenanthrene (B1679779) nucleus and the directing effects of the two methyl groups. In general, electrophilic aromatic substitution reactions proceed through a two-step mechanism involving the attack of the aromatic ring on an electrophile to form a carbocation intermediate, known as an arenium ion or sigma complex. This is typically the rate-determining step. The subsequent rapid deprotonation restores aromaticity.

The positions of the methyl groups at C4 and C9 significantly influence the regioselectivity of further substitutions. The methyl groups are electron-donating, thus activating the aromatic rings towards electrophilic attack. However, their placement also introduces steric hindrance. The C4-methyl group is located in the "bay region," a sterically crowded area, which can influence reactions at adjacent sites. The C9-position is part of the most reactive "K-region" (the 9,10-bond) of phenanthrene. An alkyl group at this position can affect the typical reactions seen at this site, such as oxidation.

| Compound | Relative Rate/Partial Rate Factor (vs. Phenanthrene) | Key Mechanistic Factors | Reference |

|---|---|---|---|

| 2,7-Dimethylphenanthrene | 12,950 (for detritiation at C9) | Unstrained isomer; reactivity is consistent with additive electronic effects of methyl groups. | researcher.life |

| 3,6-Dimethylphenanthrene (B75243) | 59,800 (for detritiation at C9) | Unstrained isomer; strong conjugative interaction from C3-methyl to C9 position enhances reactivity. | researcher.life |

| 4,5-Dimethylphenanthrene | 38,300 (for detritiation at C9) | Strained isomer; steric interactions cause ring distortion, leading to increased reactivity due to loss of ground-state resonance. | researcher.lifedatapdf.com |

Oxidation Pathways and Metabolite Formation in Chemical Systems

The oxidation of this compound is a critical transformation that determines its environmental fate and biological effects. Generally, alkyl-substituted polycyclic aromatic hydrocarbons (PAHs) can be oxidized on either the aromatic ring or the alkyl side chains, with the specific pathway being highly dependent on the substitution pattern. d-nb.info

In biological systems, such as incubations with rat liver microsomes, the metabolism of this compound shows a distinct pathway compared to other isomers. Crucially, studies have found that dihydrodiols were not observed among the metabolites of this compound. nih.gov This is a significant finding because the formation of dihydrodiols, particularly in the bay region, is often the initial step in the metabolic activation of PAHs to carcinogenic diol-epoxides. nih.govresearchgate.net The absence of this pathway for the 4,9-isomer suggests that the methyl groups at the C4 and C9 positions effectively block or inhibit oxidation at the K-region (9,10-positions) and other sites on the aromatic ring. nih.govnih.gov

This inhibition of ring oxidation strongly implies that metabolism is shunted towards oxidation of the methyl side chains (benzylic oxidation). d-nb.info This pathway typically involves the enzymatic action of cytochrome P450 (CYP450) to form hydroxymethyl derivatives. These alcohol intermediates can be further oxidized to form corresponding carboxylic acids. researchgate.net This metabolic shift from ring epoxidation to side-chain oxidation is a key factor in the compound's toxicological profile.

In non-biological chemical systems, strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can oxidize dimethylphenanthrenes to form products such as quinones (e.g., phenanthrene-9,10-diones) or carboxylic acids derived from ring cleavage. cdnsciencepub.com The specific products formed would depend on the reaction conditions.

| Compound | Major Metabolic Pathway | Key Metabolites Observed | Reference |

|---|---|---|---|

| 1,4-Dimethylphenanthrene (B1210028) | Ring Oxidation | 7,8-Dihydrodiol (precursor to a bay-region diol-epoxide) | nih.gov |

| 3,6-Dimethylphenanthrene | Ring Oxidation | 9,10-Dihydrodiol (K-region) | nih.gov |

| This compound | Side-Chain Oxidation (inferred) | Dihydrodiols were not observed. Hydroxymethyl or carboxylic acid derivatives are the expected products. | nih.gov |

Bioalkylation Reactions and Alkyl Substitution

The term "bioalkylation" typically refers to the enzymatic introduction of an alkyl group onto a molecule. This process has been proposed as a potential first step in the metabolic activation of some unsubstituted carcinogenic hydrocarbons. For a compound like this compound, which is already alkylated, the more relevant discussion centers on the influence of the existing alkyl substituents on its biological activity.

The position of methyl groups on the phenanthrene skeleton is a critical determinant of its biological properties, including its potential to initiate tumors. Research has demonstrated that for methylated phenanthrenes to be tumorigenic, specific structural requirements must be met, including the presence of a bay-region methyl group and a free peri-position adjacent to an unsubstituted angular ring, which facilitates the formation of a highly reactive bay-region diol-epoxide. nih.govresearchgate.net

Studies on the tumor-initiating activity of various dimethylphenanthrenes on mouse skin found that this compound was inactive. nih.gov This contrasts with the potent tumorigenic activity observed for 1,4-dimethylphenanthrene. nih.govnih.gov This difference in biological activity is directly linked to their different metabolic fates. The metabolic pathway of the tumorigenic 1,4-isomer leads to a 7,8-dihydrodiol, a precursor to a bay-region diol-epoxide. nih.gov Conversely, the metabolism of this compound is blocked at the ring, preventing the formation of such dihydrodiol metabolites. nih.gov The methyl groups at the C4 and C9 positions effectively direct the metabolic machinery away from the pathway associated with carcinogenesis for this class of compounds.

Photochemical Transformation Dynamics

As a polycyclic aromatic hydrocarbon, this compound, which has been detected in the atmosphere, is susceptible to photochemical transformation. copernicus.orgd-nb.info The degradation of PAHs in the environment is significantly influenced by sunlight. This transformation can occur through two primary mechanisms: direct photolysis, where the molecule itself absorbs a photon of light, and indirect photolysis, involving reactions with photochemically generated reactive species such as hydroxyl radicals (•OH) or singlet oxygen. researchgate.net

Direct photolysis occurs because PAHs strongly absorb ultraviolet (UV) radiation from the sun. researchgate.net Upon absorption of light, the molecule can undergo various reactions, including isomerization or oxidation. For example, UV irradiation of PAHs in the presence of alkanes has been shown to result in photoalkylation, forming new carbon-carbon bonds. stanford.edu Photolysis of phenanthrene adsorbed on surfaces like fly ash has a reported half-life of approximately 49 hours. nih.gov

The presence of alkyl groups on the aromatic ring can influence the rate and pathway of photochemical reactions. cdc.gov While specific kinetic data for this compound is limited, studies on other alkylated PAHs can provide insights. The atmospheric half-life of PAHs is generally on the order of days to weeks, as they react with sunlight and other atmospheric chemicals. cdc.gov The photochemical degradation of phenanthrene itself has been shown to have a half-life of about 20 hours in water under experimental conditions. researchgate.net The ultimate products of these complex photochemical reactions in the atmosphere can include quinones, ethers, and alcohols. stanford.edu

| Compound Name |

|---|

| This compound |

| Phenanthrene |

| 2,7-Dimethylphenanthrene |

| 3,6-Dimethylphenanthrene |

| 4,5-Dimethylphenanthrene |

| 1,4-Dimethylphenanthrene |

| 4,10-Dimethylphenanthrene |

| Potassium permanganate |

| Chromium trioxide |

| Phenanthrene-9,10-dione |

Computational and Theoretical Studies of 4,9 Dimethylphenanthrene

Quantum Chemical Approaches to Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic characteristics of molecules like 4,9-Dimethylphenanthrene. These approaches, ranging from semi-empirical to high-level ab initio calculations, allow for the determination of molecular orbitals, energy levels, and electronic transitions. cecam.org

Initial studies often involve geometry optimization of the molecule to find its most stable three-dimensional arrangement. For dimethylphenanthrenes (DMPs), quantum-chemical calculations are frequently carried out using density functional theory (DFT). acs.org The molecular geometry of DMPs can be optimized at a specific level of theory, such as B3LYP/6-311G**, to determine the equilibrium geometry. acs.org At this computed equilibrium, further calculations can be performed to determine harmonic and anharmonic frequencies and their intensities. acs.org

The electronic structure of a molecule is intrinsically linked to its physicochemical properties. Quantum mechanics postulates that the geometric and electronic structure of a molecule holds the key to its characteristics and biological activity. tdx.cat For complex systems, mixed Quantum Chemistry / Molecular Mechanics (QM/MM) approaches can be employed to study very large molecular systems by focusing computational efforts on a specific part of the molecule. cecam.org

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) has become a powerful and widely used tool for predicting the reactivity of organic molecules, including this compound. mpg.de DFT methods are employed to explore the ground-state potential energy surface and characterize relevant intermediates, transition states, and reaction pathways. mpg.de

A key aspect of reactivity prediction is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial in determining how a molecule will interact with other chemical species. tandfonline.com DFT calculations can predict HOMO-LUMO gaps, which are indicative of a molecule's kinetic stability and chemical reactivity.

For instance, in the study of dimethylphenanthrenes, DFT calculations at the B3LYP/6-311G** level have been used to obtain harmonic and anharmonic frequencies and their corresponding intensities to aid in the assignment of observed spectral bands. acs.org Furthermore, DFT can be used to model the effects of methyl groups on the π-conjugation of the phenanthrene (B1679779) system, which in turn influences properties like emission spectra.

The following table summarizes key parameters often calculated using DFT for reactivity analysis:

| Parameter | Description | Significance in Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity. |

| Chemical Potential (μ) | Related to the escaping tendency of electrons from an equilibrium system. | A global reactivity descriptor. |

| Global Hardness (η) | Measures the resistance to change in the electron distribution. | A larger value indicates lower reactivity. |

| Global Softness (S) | The reciprocal of global hardness. | A larger value indicates higher reactivity. |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. | Higher values indicate stronger electrophilic character. |

These reactivity descriptors, derived from DFT calculations, provide a quantitative basis for understanding and predicting the chemical behavior of this compound.

Frontier Electron Theory and Chemical Reactivity Principles

Frontier Electron Theory, pioneered by Kenichi Fukui, provides a qualitative framework for understanding chemical reactions based on the interaction of frontier molecular orbitals. researchgate.net This theory posits that the most significant interactions during a chemical reaction occur between the HOMO of one reactant and the LUMO of the other. youtube.com

The principles of Frontier Electron Theory are closely related to the concepts of nucleophilicity and electrophilicity. youtube.com The HOMO is associated with the molecule's ability to act as a nucleophile (electron donor), while the LUMO is associated with its ability to act as an electrophile (electron acceptor). youtube.com The energy separation and the overlap between the interacting frontier orbitals govern the feasibility and the rate of a reaction.

In the context of this compound, Frontier Electron Theory helps to rationalize its reactivity towards various reagents. The positions of the methyl groups influence the energy and electron density distribution of the HOMO and LUMO of the phenanthrene core. This, in turn, affects the regioselectivity of electrophilic or nucleophilic attacks.

The density functional approach to the frontier-electron theory of chemical reactivity provides a more quantitative foundation for these principles. scirp.org By calculating the Fukui function, which indicates the change in electron density at a particular point in the molecule upon the addition or removal of an electron, one can predict the most reactive sites for electrophilic, nucleophilic, and radical attacks.

Molecular Modeling for Conformation and Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and interactions of molecules. For a non-planar and potentially crowded molecule like this compound, molecular modeling is essential for understanding its conformational preferences and intermolecular interactions.

Crystal structure prediction (CSP) is a specific application of molecular modeling that aims to determine the most stable packing of molecules in a crystal lattice. rsc.org This is crucial for understanding the solid-state properties of a compound. For example, a workflow involving a random structure generator (Genarris) and a genetic algorithm (GAtor) has been applied to predict the crystal structure of 4,5-dimethylphenanthrene, with the results being validated by dispersion-inclusive DFT methods. rsc.orgacs.org

Molecular dynamics (MD) simulations can also be employed to study the conformational dynamics of this compound and its interactions with other molecules or a solvent environment. These simulations provide insights into how the molecule behaves over time and how its conformation might change in different environments.

Environmental Occurrence, Distribution, and Transport of 4,9 Dimethylphenanthrene

Presence and Concentrations in Atmospheric Particulate and Gas Phases

4,9-Dimethylphenanthrene, as part of the dimethylphenanthrene (DMP) group, is found in the atmosphere in both the gas and particulate phases. Its partitioning between these two phases is governed by its semi-volatile nature. copernicus.org

A comprehensive study conducted during a ship-borne campaign in the summer of 2017 across the Mediterranean Sea, Red Sea, Arabian Sea, Gulf of Oman, and the Arabian Gulf provides valuable insight into the atmospheric concentrations of the 1,9-/4,9-dimethylphenanthrene isomer group. The average concentrations of this group in the gas and particulate phases were measured across these different marine atmospheres.

Table 1: Average Atmospheric Concentrations of 1,9-/4,9-Dimethylphenanthrene in Various Marine Regions (Summer 2017)

| Region | Gas Phase Concentration (pg/m³) | Particulate Phase Concentration (pg/m³) | Total Concentration (pg/m³) |

|---|---|---|---|

| Mediterranean Sea | Data not specified for individual isomers | Data not specified for individual isomers | Data not specified for individual isomers |

| Red Sea | Data not specified for individual isomers | Data not specified for individual isomers | Data not specified for individual isomers |

| Arabian Sea | Data not specified for individual isomers | Data not specified for individual isomers | Data not specified for individual isomers |

| Gulf of Oman | Data not specified for individual isomers | Data not specified for individual isomers | Data not specified for individual isomers |

| Arabian Gulf | Data not specified for individual isomers | Data not specified for individual isomers | Data not specified for individual isomers |

Data derived from Iakovides et al., 2022. copernicus.orgd-nb.info

Note: While the study by Iakovides et al. (2022) measured 1,9-/4,9-dimethylphenanthrene, the detailed concentration data for this specific isomeric pair across the different regions was not individually reported in the accessible literature. The study did report that the average total concentration of 19 alkylated PAHs (RPAHs), including the dimethylphenanthrene isomers, was 0.83 ± 0.87 ng/m³ across all regions studied. copernicus.orgd-nb.info

Lower molecular weight PAHs, including dimethylphenanthrenes, tend to be more prevalent in the gas phase. acs.org However, their presence on particulate matter is also significant, especially in polluted urban areas.

Distribution in Marine and Aquatic Sediments

Due to their hydrophobic nature, dimethylphenanthrenes, including the 4,9-isomer, tend to adsorb to particulate matter in the water column and subsequently accumulate in marine and aquatic sediments. These sediments act as a long-term sink for such compounds.

Studies in the southern Baltic Sea have identified dimethylphenanthrenes in recent sediments, indicating ongoing inputs. The concentrations of the sum of mono- and dimethylphenanthrenes in the Gulf of Gdańsk were found to vary significantly, ranging from 2 ng/g to 362 ng/g (dry weight) in the top 0-10 cm of sediment. tandfonline.com Research in this area suggests that methylphenanthrenes are a good indicator of petrogenic (petroleum-related) pollution. aucklandcity.govt.nziopan.gda.pl

Table 2: Concentration of Dimethylphenanthrenes in Sediments of the Southern Baltic Sea

| Location | Concentration Range (ng/g dry weight) | Notes |

|---|---|---|

| Gulf of Gdańsk | 2 - 362 | Sum of mono- and dimethylphenanthrenes in the 0-10 cm sediment layer. |

| Szczecin Lagoon | Generally higher than in open sea sediments | Indicates riverine input as a significant source. |

| Pomeranian Bay | Data not specified | - |

| Bornholm Deep | Data not specified | - |

Data derived from Lubecki and Kowalewska, 2006; and Kowalewska et al., 2011. tandfonline.comaucklandcity.govt.nz

The National Institute of Standards and Technology (NIST) has developed a Standard Reference Material (SRM 1944) for New York/New Jersey Waterway Sediment, which provides a certified concentration for the co-eluting 1,9- and this compound isomers, highlighting their presence in urbanized coastal sediments. lgcstandards.com

Atmospheric Transport Potential and Fate Processes

As a semi-volatile organic compound, this compound is subject to atmospheric transport, allowing it to be found in regions far from its primary emission sources. copernicus.org Its atmospheric lifetime and transport distance are determined by its partitioning between the gas and particulate phases and its reactivity with atmospheric oxidants.

PAHs in the gas phase are primarily degraded by reaction with the hydroxyl radical (OH). nih.gov The deposition flux of dimethylphenanthrenes to surface waters, such as the Mediterranean Sea, has been observed, and in some cases, the direction of air-sea exchange can reverse, leading to the emission of these compounds from the sea surface. tandfonline.com

The persistence of alkylated 3-ring PAHs, such as dimethylphenanthrenes, is considered to be greater than their parent compound, phenanthrene (B1679779), and they are recognized as having persistent, bioaccumulative, and toxic (PBT) properties. copernicus.orgd-nb.info The specific atmospheric fate of this compound is difficult to model precisely without kinetic data for its individual reactions. However, global modeling of PAHs indicates the potential for long-range transport. copernicus.org

Source Apportionment Studies for Alkylated PAH Derivatives

Source apportionment studies utilize the relative abundance of different PAH isomers to identify their origins, which are broadly categorized as petrogenic (from petroleum and its products) and pyrogenic (from the incomplete combustion of organic materials).

In marine environments, the primary sources of alkylated PAH derivatives, including dimethylphenanthrenes, have been identified as ship exhaust emissions, residual oil combustion, and continental pollution transported over long distances. copernicus.orgd-nb.info The higher relative abundance of alkylated PAHs compared to their parent compounds is often indicative of petrogenic sources. For example, in the southern Baltic Sea, the prevalence of methylphenanthrenes is a strong indicator of petrogenic pollution. aucklandcity.govt.nziopan.gda.pl

Microbial Transformation and Bioremediation of 4,9 Dimethylphenanthrene

Microbial Degradation Pathways of Alkylated Aromatic Hydrocarbons

The biodegradation of phenanthrene (B1679779), the parent compound of 4,9-dimethylphenanthrene, has been extensively studied. Bacteria capable of degrading phenanthrene typically initiate the process through dioxygenase-catalyzed reactions. These enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of a cis-dihydrodiol. For phenanthrene, the initial attack commonly occurs at the C-1, C-2 or C-3, C-4 positions.

In the case of methylated phenanthrenes, the position of the methyl groups significantly influences the degradation pathway and rate. Studies on various methylphenanthrene isomers have shown that the presence and location of alkyl substituents can sterically hinder enzymatic attack and alter the electronic properties of the aromatic rings, thereby affecting the initial dioxygenation step. While a specific, detailed degradation pathway for this compound is not extensively documented in publicly available research, it is possible to propose a putative pathway based on the known metabolism of other dimethylphenanthrenes and the principles of PAH biodegradation.

The degradation of phenanthrene derivatives generally proceeds in a sequential order of phenanthrene being more readily degraded than methylphenanthrene, which in turn is degraded faster than dimethylphenanthrene. The substitution at the 2 and 9 positions in this compound may present steric challenges for the initial enzymatic attack compared to isomers with methyl groups in less sterically hindered positions.

One proposed initial step for the degradation of alkylated PAHs involves the oxidation of a methyl group. sci-hub.se However, the more common pathway for phenanthrene and its derivatives is the dioxygenation of an aromatic ring. For this compound, the initial attack would likely occur on one of the terminal rings, away from the methyl substitutions, for instance at the C-1, C-2 or C-7, C-8 positions. Following the formation of a cis-dihydrodiol, the pathway would proceed through dehydrogenation to form a diol, followed by meta- or ortho-cleavage of the aromatic ring. This ring cleavage is a critical step that opens up the aromatic structure, making it more amenable to further degradation. Subsequent reactions would involve a series of enzymatic steps to break down the molecule into intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle.

It has been noted that for some PAHs, anaerobic degradation pathways exist, often initiated by carboxylation. researchgate.netasm.org In such a scenario, the phenanthrene ring would be carboxylated before subsequent ring reduction and cleavage.

Table 1: Putative Major Steps in the Aerobic Degradation of this compound

| Step | Reaction | Key Enzyme Class | Putative Intermediate |

| 1 | Initial Dioxygenation | Dioxygenase | 4,9-Dimethyl-cis-1,2-dihydroxy-1,2-dihydrophenanthrene |

| 2 | Dehydrogenation | Dehydrogenase | 4,9-Dimethyl-1,2-dihydroxyphenanthrene |

| 3 | Ring Cleavage | Dioxygenase (extradiol or intradiol) | Ring-opened dicarboxylic acid derivative |

| 4 | Further Degradation | Various hydrolases, dehydrogenases, etc. | Intermediates of central metabolism (e.g., pyruvate, acetyl-CoA) |

Enzymatic Processes in Biotransformation

The biotransformation of this compound is dependent on the action of specific microbial enzymes. The key enzymes involved in the aerobic degradation of PAHs are oxygenases, which catalyze the incorporation of oxygen into the aromatic ring, thereby initiating its destabilization and subsequent cleavage.

Dioxygenases: These are typically multi-component enzyme systems that catalyze the initial attack on the aromatic ring. For PAHs, ring-hydroxylating dioxygenases are crucial. It is thought that these enzymes are responsible for the key reactions in the aerobic microbial degradation of aromatic compounds. nih.gov The substrate specificity of these dioxygenases can be broad, allowing them to act on a range of PAHs and their alkylated derivatives. However, the efficiency of the reaction can be significantly influenced by the molecular structure of the substrate. The 2,9-substitution pattern of this compound may influence which specific dioxygenase is most effective at initiating its degradation.

Dehydrogenases: Following the formation of the cis-dihydrodiol, dehydrogenases catalyze the formation of the corresponding catechol or diol. This step re-aromatizes the ring system, preparing it for cleavage.

Ring-Cleavage Dioxygenases: These enzymes are responsible for opening the aromatic ring. They are broadly classified as intradiol and extradiol dioxygenases, depending on the position of cleavage relative to the hydroxyl groups. This is a critical step in the detoxification and degradation of the PAH molecule.

Monooxygenases: While dioxygenases are more common for the initial attack on the aromatic ring of PAHs, monooxygenases can also play a role, particularly in the oxidation of the methyl substituents. sci-hub.se This would lead to the formation of a hydroxymethyl group, which could then be further oxidized to a carboxylic acid. Fungi, for example, often utilize monooxygenases in PAH degradation. nih.gov

The expression of these degradative enzymes is often inducible, meaning they are synthesized by the microorganisms in response to the presence of the pollutant, which acts as a substrate. nih.gov

Table 2: Key Enzyme Classes in the Biotransformation of Alkylated PAHs

| Enzyme Class | Function | Example |

| Ring-hydroxylating dioxygenases | Initial attack on the aromatic ring | Naphthalene 1,2-dioxygenase |

| Dehydrogenases | Formation of diols/catechols | cis-dihydrodiol dehydrogenase |

| Ring-cleavage dioxygenases | Opening of the aromatic ring | Catechol 2,3-dioxygenase |

| Monooxygenases | Oxidation of methyl groups or aromatic ring | Cytochrome P450 monooxygenases |

Community-Level Responses to Hydrocarbon Presence in Microbial Ecosystems

The introduction of hydrocarbons, including alkylated PAHs like this compound, into a microbial ecosystem can elicit significant changes in the community structure and function. The responses are complex and depend on the nature and concentration of the hydrocarbon, the local environmental conditions, and the initial composition of the microbial community. nih.gov

Genera such as Pseudomonas, Sphingomonas, Rhodococcus, Mycobacterium, and Alcanivorax are frequently enriched in hydrocarbon-contaminated environments due to their metabolic versatility in degrading various components of petroleum. nih.govnih.gov It is likely that specific species within these or other related genera would proliferate in the presence of this compound.

The microbial community's response is also a dynamic process. Over time, as the more readily degradable components are consumed, there may be a succession of different microbial populations. Initially, fast-growing r-strategists that can rapidly utilize the available substrate may dominate. Later, as the hydrocarbon becomes less bioavailable, K-strategists that are more efficient at scavenging low concentrations of the substrate may become more prominent.

Furthermore, microbial interactions within the community are crucial. Consortia of different microbial species often exhibit enhanced degradation capabilities compared to individual strains. This can be due to metabolic cooperation, where the metabolic products of one organism are utilized by another, or through the removal of inhibitory byproducts.

Bioremediation Strategies for Contaminated Matrices

Bioremediation offers a promising and environmentally friendly approach for the cleanup of sites contaminated with PAHs like this compound. ecomena.orgmdpi.com These strategies aim to enhance the natural microbial degradation processes.

Natural Attenuation: In some cases, the indigenous microbial population may be sufficient to degrade the contaminant over time without intervention. This process, known as monitored natural attenuation, relies on the intrinsic capabilities of the native microorganisms.

Biostimulation: This strategy involves the addition of nutrients, such as nitrogen and phosphorus, and electron acceptors, like oxygen, to stimulate the growth and activity of the native hydrocarbon-degrading microorganisms. mdpi.com This is often a cost-effective approach as it enhances the capabilities of the already adapted microbial community.

Bioaugmentation: This approach involves the introduction of specific microorganisms or microbial consortia with known PAH-degrading capabilities to the contaminated site. clu-in.org This is particularly useful in environments where the indigenous degrading populations are insufficient or absent. Strains of Bacillus, Pseudomonas, and Rhodococcus have been effectively used for the bioremediation of PAH-contaminated soils. researchgate.net

Phytoremediation: This strategy uses plants to remove, contain, or degrade contaminants in soil and water. nih.gov Plants can enhance microbial activity in the root zone (rhizosphere), a process known as rhizoremediation, which can be effective for PAH degradation. mdpi.com

The effectiveness of these strategies for this compound would depend on its bioavailability in the contaminated matrix. The low water solubility and tendency to sorb to soil organic matter can limit the accessibility of PAHs to microorganisms. Therefore, some bioremediation strategies also incorporate the use of biosurfactants to increase the solubility and bioavailability of the contaminants. researchgate.net

Table 3: Comparison of Bioremediation Strategies for PAH-Contaminated Matrices

| Strategy | Description | Advantages | Limitations |

| Natural Attenuation | Reliance on indigenous microbial activity without intervention. | Low cost, minimal site disturbance. | Slow process, may not be effective for high concentrations. |

| Biostimulation | Addition of nutrients and electron acceptors to enhance native microbial activity. mdpi.com | Cost-effective, enhances adapted populations. | Effectiveness depends on the presence of capable indigenous microbes. |

| Bioaugmentation | Introduction of exogenous PAH-degrading microorganisms. clu-in.org | Can be effective where native degraders are lacking. | Introduced microbes may not compete well with native populations. |

| Phytoremediation | Use of plants and their associated microbes to degrade contaminants. nih.gov | Aesthetically pleasing, can treat a range of contaminants. | Limited to the root zone, can be a slow process. |

Structure Reactivity Relationships in Methylated Phenanthrenes

Influence of Methyl Group Position on Chemical Reactivity

The chemical reactivity of the phenanthrene (B1679779) nucleus is significantly influenced by the position of methyl substituents. The introduction of methyl groups can alter the electron density of the aromatic system, affecting its susceptibility to various chemical reactions, including electrophilic substitution and metabolic activation.

The presence of methyl groups on the phenanthrene rings has been shown to increase their potency in activating the Aryl Hydrocarbon Receptor (AhR), a key step in the toxicological pathway of polycyclic aromatic hydrocarbons (PAHs). nih.gov Studies on monomethylated phenanthrenes reveal that the position of the methyl group is a critical determinant of this enhanced activity. nih.gov For instance, phenanthrenes with methyl groups in equatorial positions (positions 1, 2, and 3) tend to exhibit higher potencies in AhR activation assays compared to the parent compound. nih.gov Conversely, derivatives with a methyl group in the bay region (position 4) or at the 9-position are found to be less active in this specific assay. nih.gov

Quantitative studies on electrophilic aromatic substitution, specifically the rate of protiodetritiation (the replacement of a tritium (B154650) atom with a proton) at the 9-position of phenanthrene, provide further insight into the electronic effects of methyl substituents. The rate of this reaction is a measure of the electron-donating ability of the methyl group at various positions. A methyl group at position 4, for example, moderately activates the 9-position towards electrophilic attack.

Detailed research on the rates of protiodetritiation in trifluoroacetic acid for various methyl-substituted 9-tritiated phenanthrenes has quantified the activating effects. rsc.org The data demonstrates that a methyl group at position 3 has the strongest activating effect on the 9-position, while the effects of methyl groups at other positions are less pronounced but still significant. rsc.org

Table 1: Activating Effects of Methyl Substituents on the Rate of Protiodetritiation at the 9-Position of Phenanthrene

| Position of Methyl Group | Activating Effect (Relative Rate) |

|---|---|

| 1 | 4.24 |

| 2 | 2.77 |

| 3 | 17.4 |

| 4 | 2.96 |

| 5 | 2.37 |

| 6 | 3.16 |

| 7 | 3.05 |

| 8 | 2.67 |

Source: Data compiled from studies on protiodetritiation in trifluoroacetic acid at 70°C. rsc.org

This table illustrates the electronic influence exerted by a single methyl group on a specific reaction center. For 4,9-dimethylphenanthrene, the reactivity at one site is influenced by the methyl group at the other, and vice-versa, creating a unique reactivity profile.

Comparative Analysis of Reactivity Patterns Among Dimethylphenanthrene Isomers

The reactivity patterns and associated biological activities vary significantly among dimethylphenanthrene (DMP) isomers, primarily dictated by the location of the two methyl groups. The presence and location of methyl groups in the "bay-region" of the phenanthrene structure are particularly critical in determining tumorigenicity.

A comparative analysis highlights distinct differences between isomers like this compound and others such as 1,4-dimethylphenanthrene (B1210028) (1,4-DMP) and 2,9-dimethylphenanthrene (B105788) (2,9-DMP). 1,4-DMP, which has a methyl group in the bay region (position 4) and another at the adjacent K-region (position 1), is recognized for its potent tumorigenic activity. nih.gov In contrast, isomers that lack bay-region methyl groups, such as 3,6-DMP, tend to show reduced bioactivity.

The case of this compound is unique as it contains a bay-region methyl group (at C4) and a non-bay-region methyl group (at C9). Its reactivity can be contrasted with 2,9-DMP, which has both methyl groups in non-bay-region positions and exhibits reduced bioactivity due to alternative metabolic pathways. The presence of the C4-methyl group in 4,9-DMP is expected to confer some of the reactivity characteristics seen in other bay-region methylated PAHs. For example, studies on monomethylated isomers show that a 4-methyl substituent can influence the metabolic pathway, directing the formation of dihydrodiols at the 1,2- or 7,8-positions, which are precursors to "bay-region" dihydrodiol-epoxides. nih.gov

The mutagenicity of DMP isomers has also been evaluated. Among several disubstituted phenanthrenes, only 1,4-DMP was found to be active in the Ames test (a measure of mutagenicity) following metabolic activation. nih.gov This activity is linked to specific metabolic pathways that are favored or inhibited by the methyl group positions.

Table 2: Comparative Properties of Selected Dimethylphenanthrene Isomers

| Isomer | Methyl Group Positions | Bay-Region Methyl Group(s) | Reported Biological Activity |

|---|---|---|---|

| 1,4-Dimethylphenanthrene | 1, 4 | Yes (C4) | Potent tumorigenic activity; mutagenic nih.gov |

| 2,9-Dimethylphenanthrene | 2, 9 | No | Reduced bioactivity |

| 3,6-Dimethylphenanthrene (B75243) | 3, 6 | No | Reduced bioactivity |

The distribution of DMP isomers in environmental or geological samples is also influenced by their relative thermodynamic stability and the kinetics of their formation and degradation reactions. researchgate.net During thermal maturation processes, complex reactions including methylation, transmethylation, and demethylation can alter the isomeric distribution. researchgate.net

Structural Determinants of Reaction Inhibition in Specific Aromatic Regions

The structure of methylated phenanthrenes, particularly the location of methyl groups, can lead to the inhibition of chemical reactions at specific sites on the aromatic rings. This inhibition is often steric in nature, where the bulk of a methyl group hinders the approach of reagents or the formation of intermediates. However, electronic effects also play a crucial role in directing metabolic pathways away from certain regions.

A critical aspect of phenanthrene's metabolic activation is the formation of dihydrodiols. The formation of the 9,10-dihydrodiol is a major metabolic pathway for the parent compound, phenanthrene. Research has shown a positive association between the inhibition of 9,10-dihydrodiol formation and the mutagenic activity of methylphenanthrene isomers. nih.gov For example, the mutagenic isomers 1-methylphenanthrene (B47540) and 9-methylphenanthrene (B47486) exhibit this inhibition. nih.gov

In this compound, the methyl group at position 9 would directly block the formation of a dihydrodiol at the 9,10-bond, which is a primary site of metabolism for unsubstituted phenanthrene. This blockage forces the metabolic machinery to attack other regions of the molecule. The presence of the second methyl group at position 4 further influences where this alternative metabolism occurs. A 4-methyl substituent has been observed to direct dihydrodiol formation towards the 1,2- or 7,8-positions. nih.gov The formation of a dihydrodiol at the 1,2-position, adjacent to the bay-region methyl group at C4, could lead to a "bay-region" dihydrodiol-epoxide, a type of metabolite often associated with high carcinogenic potential.

Therefore, the structural determinants of reaction inhibition in this compound are twofold:

Direct Steric Blockage: The C9-methyl group sterically hinders and electronically deactivates the 9,10-double bond, inhibiting the formation of the corresponding dihydrodiol, a common detoxification pathway for phenanthrene itself.

Metabolic Redirection: The inhibition at the 9,10-position, combined with the electronic influence of the C4-methyl group, redirects metabolic oxidation to other sites, potentially favoring the formation of more reactive and toxic metabolites at other regions of the molecule, such as the 1,2- or 3,4-bonds. nih.gov

This interplay between inhibition at one site and redirection to another is a key feature of the structure-reactivity relationship for many substituted PAHs and is central to understanding their biological activities.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for structural characterization of 4,9-Dimethylphenanthrene?

- Methodological Answer :

- X-ray diffraction is critical for resolving non-planar structures caused by steric hindrance from methyl groups. For example, 4,5-dimethylphenanthrene’s twisted backbone and packing inefficiency (density: 1.25 g cm⁻³) were confirmed via crystallography .

- Proton NMR relaxometry can analyze methyl group dynamics. Studies on 3,9-dimethylphenanthrene used Davidson–Cole spectral density to quantify reorientation activation energies (e.g., 10.6–12.5 kJ/mol for 9-methyl groups) .

Q. How do methyl groups influence the electronic properties of methylated phenanthrenes?

- Methodological Answer :

- Mass spectrometry (EI method) reveals ionization energies (IE) and appearance energies (AE). For methyl phenanthrenes, IE values range from 7.53–7.6 eV, while AE for fragment C15H11+ varies between 10.8–12.2 eV, highlighting method-dependent discrepancies .

- DFT calculations with dispersion corrections (e.g., MBD) are essential to model weak van der Waals interactions, such as methyl–methyl contacts dominating packing in 4,5-dimethylphenanthrene .

Advanced Research Questions

Q. What computational strategies address challenges in predicting polymorphs of sterically hindered methylphenanthrenes?

- Methodological Answer :

- Genetic Algorithms (GAtor) with niching fitness functions improve exploration of sparse energy landscapes. For 4,5-dimethylphenanthrene, niching outperformed energy-based fitness by sampling narrow configuration funnels, identifying only two polymorphs within 10 kJ mol⁻¹ of the experimental structure .

- Hierarchical reranking using advanced DFT functionals (e.g., PBE-D3) ensures accurate energy rankings. The experimental structure of 4,5-dimethylphenanthrene remained the global minimum across all methods .

Q. How can contradictions in experimental vs. computational data on methylphenanthrene stability be resolved?

- Methodological Answer :

- Cross-validation with thermochemical data (e.g., sublimation enthalpies) reconciles discrepancies. For 4,5-dimethylphenanthrene, phase transition enthalpies (85.7 kJ/mol) align with computational stability rankings .

- Sensitivity analysis of dispersion models (e.g., TS vs. MBD) clarifies energy differences. MBD stabilized methyl–methyl interactions in 4,5-dimethylphenanthrene by 2–3 kJ/mol compared to TS .

Q. What methodologies elucidate environmental persistence and biodegradation pathways of methylphenanthrenes?

- Methodological Answer :

- GC-MS metabolomic profiling identifies degradation intermediates. For 3,6-dimethylphenanthrene, Sphingomonas sp. strains degrade it via oxidation to quinones, monitored by tracking fragment ions (e.g., m/z 206.28) .

- AhR receptor activation assays assess toxicity. Methylated phenanthrenes (e.g., 3,6-dimethyl) show higher AhR signaling potency than phenanthrene, requiring dose-response curves in HepG2 cells .

Key Research Recommendations

- Synthetic Routes : Adapt Friedel-Crafts alkylation or photochemical cyclization (used for 1,2-dimethylphenanthrene) to target 4,9-substitution .

- Environmental Impact : Apply Doehlert experimental design (e.g., pH/temperature optimization for microbial degradation) to assess this compound bioremediation .

- Toxicology : Use IARC guidelines for PAHs to design carcinogenicity assays, noting that 1,4-dimethylphenanthrene showed tumor-initiating activity in mice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.